Scientific Field: Medicinal Chemistry
Summary of the Application: 2,4-Difluorobenzyl bromide is used in the synthesis of nonpeptidomimetic dual XIAP and cIAP1 antagonists . These antagonists are important in the field of medicinal chemistry as they have potential therapeutic applications in the treatment of cancer.
Results or Outcomes: The outcome of this application is the production of nonpeptidomimetic dual XIAP and cIAP1 antagonists.
Scientific Field: Peptide Synthesis
Summary of the Application: 2,4-Difluorobenzylamine, which can be derived from 2,4-Difluorobenzyl bromide, is used in the synthesis of βAla–Aib (N -fluoroarylmethyl) dipeptide . This dipeptide is of interest in the field of peptide synthesis.
2,4-Difluorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.018 g/mol. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions and a bromine atom at the benzyl carbon. Its structural characteristics contribute to its reactivity and potential applications in various chemical processes.
As 1-(Bromomethyl)-2,4-difluorobenzene is likely a precursor for other molecules, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it is converted into.
Several methods exist for synthesizing 2,4-difluorobenzyl bromide:
2,4-Difluorobenzyl bromide is utilized in several applications:
Several compounds share structural similarities with 2,4-difluorobenzyl bromide. Here are some noteworthy comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Fluorobenzyl bromide | C₇H₆BrF | Contains one fluorine atom; less steric hindrance |
4-Fluorobenzyl bromide | C₇H₆BrF | Fluorine atom at para position; different reactivity |
Benzyl bromide | C₇H₈Br | No fluorine; serves as a baseline for comparison |
2,6-Difluorobenzyl bromide | C₇H₆BrF₂ | Different fluorination pattern; affects reactivity |
The uniqueness of 2,4-difluorobenzyl bromide lies in its specific arrangement of fluorine atoms and its potential applications in synthetic chemistry and pharmaceuticals. Its reactivity profile is influenced by both the electron-withdrawing nature of the fluorine atoms and the presence of the bromine substituent.
Flammable;Corrosive;Irritant;Health Hazard